molecular formula C22H31N3O3 B5678534 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride

2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride

Cat. No. B5678534
M. Wt: 385.5 g/mol
InChI Key: BVQPQJNBPIENSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride, also known as BMA-155, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BMA-155 is a spirocyclic compound that belongs to the class of diazaspiro compounds. This compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride is not fully understood. However, it is believed that 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride exerts its therapeutic effects by targeting multiple signaling pathways involved in the pathogenesis of various diseases. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride also modulates the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has been shown to have various biochemical and physiological effects. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride inhibits the proliferation of cancer cells and induces apoptosis. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride also has neuroprotective effects and improves cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride in lab experiments are its high purity and potency. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has been synthesized using an optimized method that yields high purity and potency. The limitations of using 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride in lab experiments are its limited solubility and stability. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride is not very soluble in water, which can limit its use in certain experiments. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride is also relatively unstable and requires careful handling and storage.

Future Directions

1. Investigate the potential of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride as a therapeutic agent for other diseases, such as multiple sclerosis and Huntington's disease.
2. Develop more efficient synthesis methods for 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride to improve yield and purity.
3. Investigate the pharmacokinetics and pharmacodynamics of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride in animal models and humans.
4. Conduct clinical trials to evaluate the safety and efficacy of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride in humans.
5. Investigate the mechanism of action of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride to better understand its therapeutic effects.
6. Develop new formulations of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride to improve solubility and stability.
7. Investigate the potential of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride as a combination therapy with other drugs.
8. Investigate the potential of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride as a diagnostic tool for certain diseases.

Synthesis Methods

The synthesis of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride involves a multi-step process that includes the reaction of morpholine with 2-bromoacetylbenzene, followed by the reaction of the resulting intermediate with 2,9-diazaspiro[5.5]undecan-3-one. The final product is obtained by the reaction of the intermediate with hydrochloric acid. The synthesis of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has been optimized to achieve high yield and purity.

Scientific Research Applications

2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has also shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-benzyl-9-(2-morpholin-3-ylacetyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c26-20-6-7-22(17-25(20)15-18-4-2-1-3-5-18)8-11-24(12-9-22)21(27)14-19-16-28-13-10-23-19/h1-5,19,23H,6-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQPQJNBPIENSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)CC3COCCN3)CN(C1=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-9-(morpholin-3-ylacetyl)-2,9-diazaspiro[5.5]undecan-3-one

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